molecular formula C25H20ClN5O3 B2789000 N-(2-chlorophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189443-56-8

N-(2-chlorophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2789000
CAS No.: 1189443-56-8
M. Wt: 473.92
InChI Key: LXPBBBKJVFMLHK-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core fused with an acetamide moiety. The 2-chlorophenyl group at the N-terminus and the 2,3-dimethylphenoxy substituent at position 4 of the triazoloquinoxaline backbone distinguish it from structurally related compounds. These substituents likely influence its physicochemical properties, binding affinity, and biological activity, particularly in neurological or antimicrobial contexts, as suggested by analogs in the evidence .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN5O3/c1-15-8-7-13-21(16(15)2)34-24-23-29-30(14-22(32)27-18-10-4-3-9-17(18)26)25(33)31(23)20-12-6-5-11-19(20)28-24/h3-13H,14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPBBBKJVFMLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Variations

  • Triazoloquinoxaline Derivatives: N-(3-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Differs in the chlorophenyl substitution (3- vs. 2-chloro) and lacks the 2,3-dimethylphenoxy group. The methyl group at position 1 of the triazoloquinoxaline may reduce steric hindrance compared to the dimethylphenoxy substituent in the target compound . N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Shares the triazoloquinoxaline core but substitutes a 4-chlorophenyl group and a methyl at position 1. The absence of a phenoxy group may decrease lipophilicity compared to the target compound .
  • Triazole-Acetamide Derivatives: Compound 6m (): Features a naphthalen-1-yloxy group instead of dimethylphenoxy. The bulkier naphthalene moiety could enhance π-π stacking but reduce solubility . Compound 11f (): Incorporates a nitroquinoxaline-oxygen-methyl-triazole-acetamide scaffold.

Substituent Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Triazoloquinoxaline 2-Chlorophenyl, 2,3-dimethylphenoxy Not reported
N-(3-Chlorophenyl) analog () Triazoloquinoxaline 3-Chlorophenyl, 1-methyl 367.79
N-(4-Chlorophenyl) analog () Triazoloquinoxaline 4-Chlorophenyl, 1-methyl 367.79
Compound 6m () Triazole Naphthalen-1-yloxy 393.11
Compound 11f () Triazole + Nitroquinoxaline 6-Nitroquinoxaline, phenylthiazolyl Not reported

Physicochemical and Spectral Data

  • IR and HRMS Trends: Triazoloquinoxaline Derivatives: Exhibit characteristic C=O (1678–1680 cm⁻¹) and C–N (1287 cm⁻¹) stretches, as seen in compound 6m () . Chlorophenyl Substituents: C–Cl vibrations appear near 785 cm⁻¹ (), consistent across chlorophenyl-containing analogs .
  • Melting Points: Triazoloquinoxaline analogs () have higher melting points (>250°C) due to rigid cores, whereas triazole derivatives (e.g., 6m) may exhibit lower melting points .

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